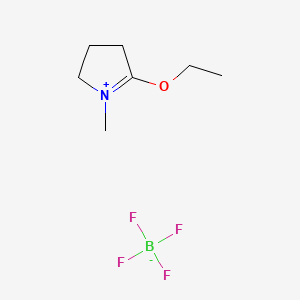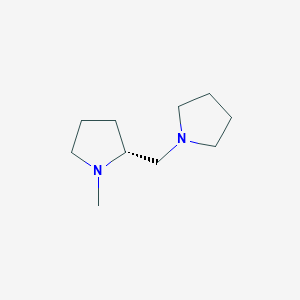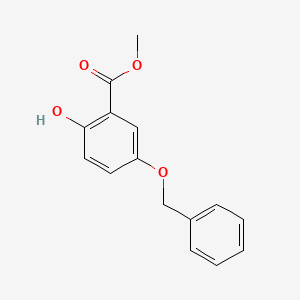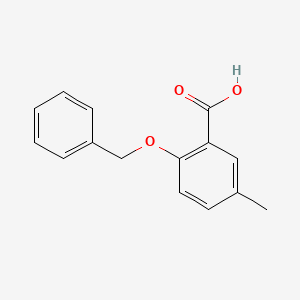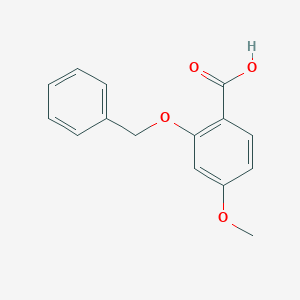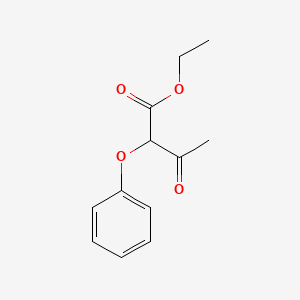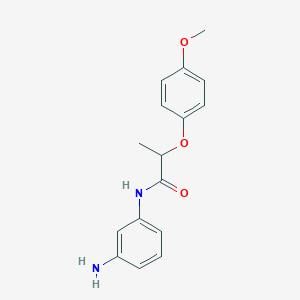
N-(3-Aminophenyl)-2-(4-methoxyphenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-Aminophenyl)-2-(4-methoxyphenoxy)propanamide is a compound that can be related to various derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which have been synthesized and studied for their potential antioxidant and anticancer activities. These derivatives include a variety of moieties such as semicarbazide, thiosemicarbazide, and thiadiazole, among others. The compounds have been characterized using spectroscopic methods and have shown promising biological activities in preliminary tests .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives with different reagents to introduce various functional groups. The synthesis is typically confirmed by IR, 1H-, 13C-NMR spectroscopy, and mass spectrometry data. For instance, N-(p-hydroxyphenyl)methacrylamide, a related compound, was synthesized with a high yield of 86% by reacting methacryloyl chloride with p-aminophenol . The synthesis process includes separation and purification steps, and the influence of various factors on the synthesis has been explored .
Molecular Structure Analysis
The molecular structures of these compounds are confirmed using various spectroscopic techniques. For example, the structure of a related compound, N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, was confirmed by elemental analysis, IR, 1H NMR, MS, and X-ray diffraction. The crystal structure analysis revealed a monoclinic system with specific space group parameters, and the dihedral angle between substituted quinolyl and phenyl groups was determined to be 64.0° .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for introducing various functional groups that may enhance biological activity. For instance, the halogenated hydrocarbon amination reaction was used to produce the target molecule in one of the studies . The reaction conditions and the choice of reagents play a significant role in the successful synthesis of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by their molecular weight, solubility, and the presence of specific functional groups that can form weak hydrogen bonds, contributing to the stability of the molecular structure. For example, the compound N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide has a molecular weight of 576.56 and forms a three-dimensional structure through weak hydrogen bonds such as C–H···O, C–H···N, and C–H···Br . The density functional theory (DFT) has been used to compare the optimized geometric bond lengths and bond angles with X-ray diffraction values, providing insights into the stability of the molecular structure .
Eigenschaften
IUPAC Name |
N-(3-aminophenyl)-2-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11(21-15-8-6-14(20-2)7-9-15)16(19)18-13-5-3-4-12(17)10-13/h3-11H,17H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUIIQHUYIIBMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)N)OC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminophenyl)-2-(4-methoxyphenoxy)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

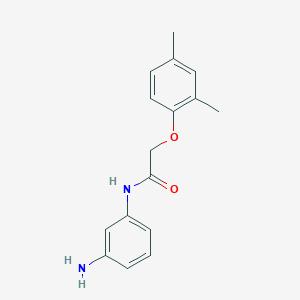
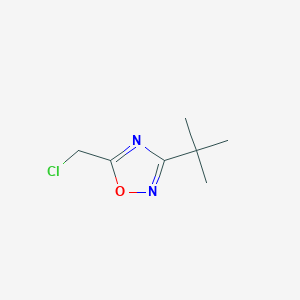
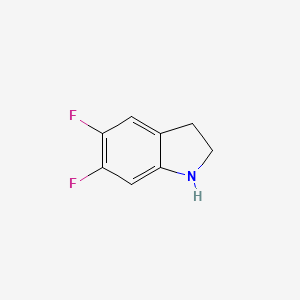
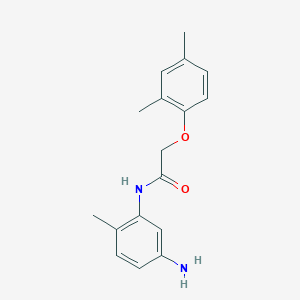

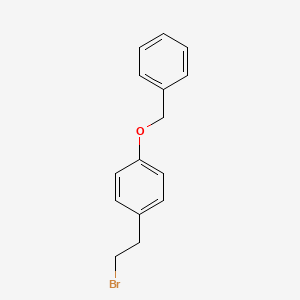
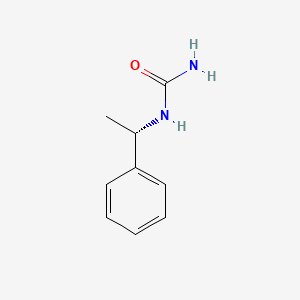
![3-Chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1318084.png)
